molecular formula C2H4BrNO B1212595 n-Bromoacetamide CAS No. 79-15-2

n-Bromoacetamide

Cat. No. B1212595
CAS RN: 79-15-2
M. Wt: 137.96 g/mol
InChI Key: VBTQNRFWXBXZQR-UHFFFAOYSA-N
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Patent
US08193202B2

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 g, 7.8 mmol) in CH2Cl2 (25 mL) was added N-bromoacetamide (1.2 g, 8.7 mmol) in CH2Cl2 (25 mL). The reaction mixture was refluxed for 40 minutes, then concentrated and washed with cold water. The crude material was recrystallized from a minimal amount of isopropanol and dried under vacuum to give the title compound (82%) as light-gray solid. MS (ES+) [M+H]+=232.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Br:11]NC(=O)C>C(Cl)Cl>[Br:11][C:10]1[C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[N:5][C:4]=2[NH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
1.2 g
Type
reactant
Smiles
BrNC(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 40 minutes
Duration
40 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from a minimal amount of isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CNC=2N=CN=C(C21)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.